6-Bromo-4-methyl-1H-indazole
Overview
Description
6-Bromo-4-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound consisting of a pyrrole ring fused to a benzene ring. The presence of a bromine atom at the 6th position and a methyl group at the 4th position on the indazole core structure is characteristic of this compound. Indazole derivatives are of significant interest due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of indazole derivatives can be achieved through various methods. One such method involves the 1,3-dipolar cycloaddition of 3-phenylsydnone with p-toluquinone, which yields 5-methyl- and 6-methyl-2-phenyl-2H-indazole-4,7-diones. This reaction does not exhibit regioselectivity and produces an equimolar amount of regioisomers. Further reactions with bromine can lead to the formation of mono- and dibromo derivatives of these compounds .
Molecular Structure Analysis
The molecular structure of 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, a closely related compound, has been elucidated using single-crystal X-ray diffraction. The crystal structure is monoclinic with two molecules per unit cell. The dimensions of the unit cell and the angles between the axes have been precisely determined, providing detailed insights into the molecular conformation and arrangement within the crystal lattice .
Chemical Reactions Analysis
Indazole derivatives can undergo various chemical reactions, including N-arylation and conversion to diethylamide. For instance, 5-bromoindazole-3-carboxylic acid methylester can be arylated with 4-chloro-2-cyanopyridine, followed by conversion to diethylamide using thionyl chloride and diethylamine . These reactions are crucial for the functionalization of the indazole core and the synthesis of more complex molecules with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of indazole derivatives can be characterized using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR. Elemental analysis and X-ray diffraction studies provide additional data on the composition and crystal structure of these compounds. For example, the crystal packing of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is stabilized by hydrogen bonds and π-π stacking interactions, which are important for understanding the stability and reactivity of the compound .
Scientific Research Applications
Synthesis of Indazoles
- Scientific Field : Organic Chemistry
- Application Summary : 6-Bromo-4-methyl-1H-indazole is used in the synthesis of indazoles, which are heterocyclic compounds with a wide variety of medicinal applications . The strategies for the synthesis include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
- Methods of Application : The synthesis involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
- Results or Outcomes : This method has been used to synthesize a wide variety of 1H- and 2H-indazoles in good to excellent yields .
Anticancer, Antiangiogenic, and Antioxidant Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : A novel series of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid-substituted amide derivatives has been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities .
- Methods of Application : The synthesis involves the reaction of methyl 6-bromo-1H-indazole-4-carboxylate with cyclopentylboronic acid in 1,2-dichloroethane, followed by the addition of sodium carbonate and copper (II) acetate .
- Results or Outcomes : Among the compounds screened, some showed higher inhibitory activity on the viability of liver cancer cells when compared with the standard methotrexate . These compounds were also found to inhibit proangiogenic cytokines associated with tumor development . Some compounds showed significant antioxidant activities .
Antihypertensive Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Indazole-containing heterocyclic compounds, such as 6-Bromo-4-methyl-1H-indazole, have a wide variety of medicinal applications, including as antihypertensive agents .
- Methods of Application : The specific methods of application in this context would depend on the specific antihypertensive agent being synthesized and its intended use .
Antidepressant Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Indazole-containing compounds are also used in the synthesis of antidepressant agents .
- Methods of Application : The specific methods of application would depend on the specific antidepressant being synthesized and its intended use .
Anti-inflammatory Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Indazole-containing compounds are used in the synthesis of anti-inflammatory agents .
- Methods of Application : The specific methods of application would depend on the specific anti-inflammatory agent being synthesized and its intended use .
Antibacterial Agents
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .
Future Directions
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Given their broad spectrum of pharmacological activities, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on developing new synthesis methods and exploring the diverse biological activities of these compounds.
properties
IUPAC Name |
6-bromo-4-methyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-6(9)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVUHPTVQVCONM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646468 | |
Record name | 6-Bromo-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methyl-1H-indazole | |
CAS RN |
885520-98-9 | |
Record name | 6-Bromo-4-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-BROMO-4-METHYL-1H-INDAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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